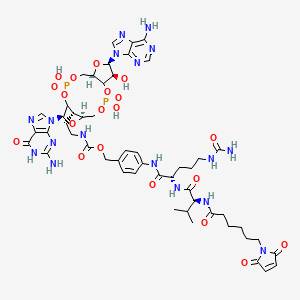
Mal-VC-PAB-PNP-CDN-A
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Mal-VC-PAB-PNP-CDN-A is a drug-linker conjugate used in the development of antibody-drug conjugates (ADCs). ADCs are a class of targeted cancer therapies that combine the specificity of monoclonal antibodies with the cytotoxic potency of small-molecule drugs. The compound this compound serves as a linker that attaches the cytotoxic drug to the antibody, ensuring targeted delivery to cancer cells .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Mal-VC-PAB-PNP-CDN-A involves multiple steps, including the preparation of the linker and its conjugation to the cytotoxic drug and antibody. The synthetic route typically includes:
Preparation of the Linker: The linker is synthesized through a series of chemical reactions, including amide bond formation and esterification.
Conjugation to the Cytotoxic Drug: The linker is then attached to the cytotoxic drug through a thiol-maleimide reaction, forming a stable thioether bond.
Attachment to the Antibody: The final step involves conjugating the drug-linker complex to the antibody via a thiol-reactive group on the linker.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but is scaled up to meet the demands of large-scale manufacturing. This involves optimizing reaction conditions, such as temperature, pH, and solvent choice, to ensure high yield and purity. The process also includes rigorous quality control measures to ensure the consistency and safety of the final product .
Analyse Chemischer Reaktionen
Types of Reactions
Mal-VC-PAB-PNP-CDN-A undergoes several types of chemical reactions, including:
Substitution Reactions: The linker can undergo nucleophilic substitution reactions, particularly during the conjugation process.
Oxidation and Reduction: The compound may undergo redox reactions, especially during the synthesis and purification stages.
Common Reagents and Conditions
Thiol-Maleimide Reaction: This reaction is commonly used to attach the linker to the cytotoxic drug. It requires a thiol-reactive group on the linker and a maleimide group on the drug.
Amide Bond Formation: This reaction is used in the initial synthesis of the linker and requires reagents such as carbodiimides and amines.
Major Products
The major product formed from these reactions is the this compound conjugate, which is then further purified and characterized to ensure its suitability for use in ADCs .
Wissenschaftliche Forschungsanwendungen
Mal-VC-PAB-PNP-CDN-A has several scientific research applications, including:
Chemistry: Used in the synthesis of ADCs, which are studied for their potential to deliver targeted cancer therapies.
Biology: Investigated for its role in targeted drug delivery systems and its interactions with biological molecules.
Medicine: Explored for its potential in developing new cancer treatments that minimize off-target effects and improve therapeutic outcomes.
Industry: Utilized in the production of ADCs for clinical trials and potential commercialization.
Wirkmechanismus
Mal-VC-PAB-PNP-CDN-A exerts its effects by serving as a linker in ADCs. The mechanism involves:
Targeting Cancer Cells: The antibody component of the ADC specifically binds to antigens on the surface of cancer cells.
Internalization and Release: Once bound, the ADC is internalized by the cancer cell, and the linker is cleaved, releasing the cytotoxic drug.
Cytotoxic Effect: The released drug then exerts its cytotoxic effect, leading to cell death.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Mal-VC-PAB-PNP: Another drug-linker conjugate used in ADCs, but with different cytotoxic drugs attached.
VC-PAB-PNP-CDN-A: A similar compound with variations in the linker structure, affecting its stability and release profile.
Uniqueness
Mal-VC-PAB-PNP-CDN-A is unique due to its specific linker structure, which provides optimal stability and controlled release of the cytotoxic drug. This enhances the therapeutic index of the ADC, making it a valuable tool in targeted cancer therapy .
Eigenschaften
Molekularformel |
C51H67N17O20P2 |
|---|---|
Molekulargewicht |
1300.1 g/mol |
IUPAC-Name |
[4-[[(2S)-5-(carbamoylamino)-2-[[(2S)-2-[6-(2,5-dioxopyrrol-1-yl)hexanoylamino]-3-methylbutanoyl]amino]pentanoyl]amino]phenyl]methyl N-[2-[(6R,8R,9S,15S,17R,18S)-17-(2-amino-6-oxo-1H-purin-9-yl)-8-(6-aminopurin-9-yl)-3,9,12-trihydroxy-3,12-dioxo-2,4,7,11,13,16-hexaoxa-3λ5,12λ5-diphosphatricyclo[13.2.1.06,10]octadecan-18-yl]ethyl]carbamate |
InChI |
InChI=1S/C51H67N17O20P2/c1-25(2)35(63-32(69)8-4-3-5-18-66-33(70)13-14-34(66)71)45(74)62-29(7-6-16-55-50(54)76)44(73)61-27-11-9-26(10-12-27)19-82-51(77)56-17-15-28-30-20-83-90(80,81)88-40-31(86-47(38(40)72)67-23-59-36-41(52)57-22-58-42(36)67)21-84-89(78,79)87-39(28)48(85-30)68-24-60-37-43(68)64-49(53)65-46(37)75/h9-14,22-25,28-31,35,38-40,47-48,72H,3-8,15-21H2,1-2H3,(H,56,77)(H,61,73)(H,62,74)(H,63,69)(H,78,79)(H,80,81)(H2,52,57,58)(H3,54,55,76)(H3,53,64,65,75)/t28-,29-,30+,31+,35-,38-,39?,40?,47+,48+/m0/s1 |
InChI-Schlüssel |
UAVXKKWAJUSMMH-VJMWAPLCSA-N |
Isomerische SMILES |
CC(C)[C@@H](C(=O)N[C@@H](CCCNC(=O)N)C(=O)NC1=CC=C(C=C1)COC(=O)NCC[C@H]2[C@H]3COP(=O)(OC4[C@@H](COP(=O)(OC2[C@@H](O3)N5C=NC6=C5N=C(NC6=O)N)O)O[C@H]([C@H]4O)N7C=NC8=C(N=CN=C87)N)O)NC(=O)CCCCCN9C(=O)C=CC9=O |
Kanonische SMILES |
CC(C)C(C(=O)NC(CCCNC(=O)N)C(=O)NC1=CC=C(C=C1)COC(=O)NCCC2C3COP(=O)(OC4C(COP(=O)(OC2C(O3)N5C=NC6=C5N=C(NC6=O)N)O)OC(C4O)N7C=NC8=C(N=CN=C87)N)O)NC(=O)CCCCCN9C(=O)C=CC9=O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![1-[(3,5-Dimethylisoxazol-4-yl)sulfonyl]proline](/img/structure/B12404106.png)
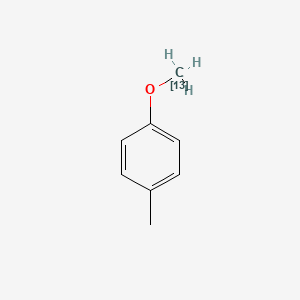


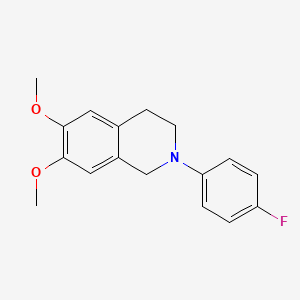
![(1S)-1'-[6-(3-amino-2-chlorophenyl)sulfanyl-1,2,4-triazin-3-yl]spiro[1,3-dihydroindene-2,4'-piperidine]-1-amine](/img/structure/B12404142.png)
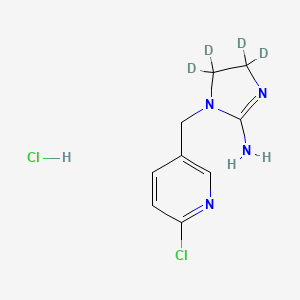
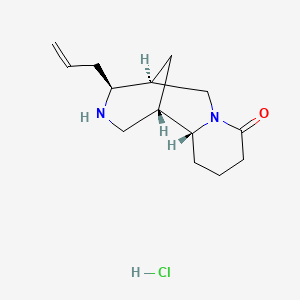



![4-(ethylamino)-1-[(2R,4R,5R)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]pyrimidin-2-one](/img/structure/B12404202.png)


